2-Methoxy-6-(trimethylsilyl)phenyl trifluoromethanesulfonate
CAS No.: 881009-83-2
Cat. No.: VC11714340
Molecular Formula: C11H15F3O4SSi
Molecular Weight: 328.38 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 881009-83-2 |
|---|---|
| Molecular Formula | C11H15F3O4SSi |
| Molecular Weight | 328.38 g/mol |
| IUPAC Name | (2-methoxy-6-trimethylsilylphenyl) trifluoromethanesulfonate |
| Standard InChI | InChI=1S/C11H15F3O4SSi/c1-17-8-6-5-7-9(20(2,3)4)10(8)18-19(15,16)11(12,13)14/h5-7H,1-4H3 |
| Standard InChI Key | JORPFFMUOIUVHO-UHFFFAOYSA-N |
| SMILES | COC1=C(C(=CC=C1)[Si](C)(C)C)OS(=O)(=O)C(F)(F)F |
| Canonical SMILES | COC1=C(C(=CC=C1)[Si](C)(C)C)OS(=O)(=O)C(F)(F)F |
Introduction
Chemical Identity and Structural Properties
Molecular Architecture
The compound features a phenyl ring substituted with a methoxy group (-OCH) at the 2-position, a trimethylsilyl (-Si(CH)) group at the 6-position, and a trifluoromethanesulfonate (-OSOCF) leaving group at the 1-position. This arrangement creates significant steric and electronic effects that govern its reactivity. The triflate group’s strong electron-withdrawing nature enhances the electrophilicity of the adjacent carbon, facilitating benzyne formation upon fluoride-induced desilylation .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | CHFOSSi |
| Molecular Weight | 328.38 g/mol |
| IUPAC Name | (2-Methoxy-6-trimethylsilylphenyl) trifluoromethanesulfonate |
| CAS Registry Number | 881009-83-2 |
| Solubility | Soluble in polar aprotic solvents (e.g., MeCN, THF) |
Synthesis and Manufacturing
Laboratory-Scale Synthesis
The compound is synthesized via a two-step sequence starting from 2-iodophenol. Initial silylation with hexamethyldisilazane (HMDS) forms 2-trimethylsilylphenol, followed by sulfonylation with trifluoromethanesulfonic anhydride under basic conditions. The reaction proceeds at room temperature, yielding the product in 75–85% purity after column chromatography .
Industrial Production
Industrial methods mirror laboratory protocols but optimize for scalability. Continuous flow systems enhance yield by minimizing side reactions, while cesium fluoride (CsF) and crown ethers (e.g., 15-crown-5 or 18-crown-6) are employed to generate benzynes in situ .
Applications in Organic Synthesis
Benzyne Generation
Treatment with CsF and crown ethers induces desilylation and triflate departure, producing a highly reactive benzyne intermediate. This species participates in [2+2], [3+2], and [4+2] cycloadditions, enabling access to polycyclic arenes and heterocycles. For example, benzannulation with furans yields functionalized benzofurans in 60–80% yields .
Trifluoromethanesulfonylation
The compound reacts with sodium trifluoromethanesulfinate to form aryl triflones (Ar-SOCF), valuable in medicinal chemistry. Regioselectivity is controlled by steric effects and charge polarization, with ortho-substituted products dominating (70–85% selectivity) .
Catalytic Applications
Electrophilic Aromatic Substitution
As an electrophilic arylating agent, the compound facilitates C–H functionalization of electron-rich arenes. For instance, coupling with indoles under palladium catalysis produces 2-arylindoles in 55–90% yields, pivotal in synthesizing kinase inhibitors .
Radical-Mediated Transformations
In collaboration with TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl), the reagent enables radical oxyalkylation of alkenes. This three-component reaction constructs β-aryloxy carbonyl compounds with excellent diastereoselectivity (>20:1 dr), as demonstrated in the synthesis of functionalized propanoates .
Material Science Innovations
Heterocycle Functionalization
The compound modifies benzannulated heterocycles (e.g., benzothiophenes) to enhance electronic properties for optoelectronic devices. Introducing electron-deficient triflone groups reduces HOMO-LUMO gaps, improving charge transport in organic semiconductors .
Polymer Crosslinking
In polymer chemistry, it serves as a crosslinker for polyurethanes, imparting thermal stability (decomposition temperature >300°C) and chemical resistance. The triflate group reacts with hydroxyl-terminated polymers, forming sulfonate esters that reinforce mechanical strength.
Case Studies in Total Synthesis
(±)-Aporphine Synthesis
The total synthesis of (±)-aporphine leveraged the compound’s benzyne intermediate in a key Diels-Alder cycloaddition. Reacting with a dihydrofuran derivative afforded the tetracyclic core in 72% yield, followed by reductive amination to complete the alkaloid skeleton .
Radical Oxyalkylation of Styrenes
A 2024 study demonstrated the synthesis of TEMPO-adducted acrylates via a radical cascade. Using methyl acrylate and CsF, the reaction achieved 58% yield of the bis-TEMPO product, showcasing applications in redox-active materials .
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